6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

CYP1B1 inhibition cytochrome P450 profiling extrahepatic CYP targeting

Sourcing the 6-ethoxy-substituted benzofurochromene (CAS 898430-17-6) eliminates the need for de novo CYP isoform characterization. Its pre-existing multi-isoform data (CYP1A1, 1B1, 2C9, 2C19, 2D6, 3A4) and >11-fold selectivity over CYP3A4 make it a panel-ready reference inhibitor. Its compliance with US Patent 8,686,028 general formula (I) further positions it as a procurement-ready starting material for bone anabolic agent optimization. Confirm lot-specific purity and residual solvent analysis upon ordering.

Molecular Formula C21H18O5
Molecular Weight 350.37
CAS No. 898430-17-6
Cat. No. B2359531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
CAS898430-17-6
Molecular FormulaC21H18O5
Molecular Weight350.37
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C21H18O5/c1-4-24-17-10-14-15(11-20(22)25-18(14)8-12(17)2)19-9-13-6-5-7-16(23-3)21(13)26-19/h5-11H,4H2,1-3H3
InChIKeyPJRMWVMJTDVCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 898430-17-6): A Dual CYP1A1/CYP1B1-Inhibiting Benzofurochromene Scaffold for Cytochrome P450 Profiling and Bone Disorder Research


6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 898430-17-6, molecular formula C21H18O5, molecular weight 350.37 g/mol) is a synthetic benzofurochromene derivative that combines a 6-ethoxy-7-methylcoumarin core with a 7-methoxybenzofuran substituent at the 4-position [1]. The compound has been curated in ChEMBL (CHEMBL4105559) and BindingDB (BDBM50269353) with experimentally determined inhibitory activities against multiple cytochrome P450 isoforms, most notably CYP1A1 (IC50 = 1,200 nM) and CYP1B1 (IC50 = 900 nM), alongside aryl hydrocarbon receptor (AhR) antagonist activity (IC50 = 1,500 nM) [1]. Its benzofurochromene scaffold is structurally encompassed within the general formula of US Patent 8,686,028, which describes substituted benzfurochromenes for the prevention and treatment of bone-related disorders via osteoblastic estrogen receptor activation and BMP-2 stimulation [2].

Why In-Class Benzofuran-Coumarin Hybrids Cannot Substitute for 6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 898430-17-6)


Although numerous benzofuran-coumarin hybrid compounds share the general benzofurochromene architecture, minor substituent variations at the 6-position of the coumarin ring produce substantial shifts in CYP isoform selectivity and potency. The 6-ethoxy substituent on the target compound contributes distinct electronic and steric properties compared to the 6-methoxy analog (CAS 898447-59-1) or the 6-unsubstituted comparator (CAS 583053-45-6), and published CYP inhibition data reveal that even among structurally similar benzofuran-coumarin derivatives, inhibition profiles against CYP1A1, CYP1B1, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 can differ by orders of magnitude [1]. Furthermore, the benzofurochromene patent family explicitly claims substitution-dependent modulation of osteoblastic activity, meaning that generic in-class substitution risks both altered pharmacological selectivity and loss of the bone-anabolic phenotype claimed in the patent literature [2].

Quantitative Differentiation Evidence for 6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 898430-17-6) Against Closest Analogs and In-Class Candidates


CYP1B1 Inhibition (IC50 = 900 nM) and Selectivity Over CYP3A4 (>11-Fold): A Favorable Extrahepatic CYP Targeting Profile

The target compound demonstrates moderate inhibitory potency against human CYP1B1 (IC50 = 900 nM), an extrahepatic cytochrome P450 isoform overexpressed in multiple tumor types, with substantially weaker activity against the hepatic isoform CYP3A4 (IC50 > 10,000 nM), yielding a selectivity ratio of >11-fold in favor of CYP1B1 [1]. By contrast, the known furanocoumarin CYP2A6 inhibitor methoxalen exhibits potent CYP2A6 inhibition (IC50 = 0.47 µM, i.e., 470 nM) but its selectivity profile across the broader CYP panel is not comparably documented in the same assay format [2]. The target compound's selectivity window between CYP1B1 and CYP3A4 is a differentiated feature relevant for applications where hepatic CYP3A4 sparing is desired.

CYP1B1 inhibition cytochrome P450 profiling extrahepatic CYP targeting cancer chemoprevention

Multi-CYP Isoform Activity Fingerprint: Broad Profiling Data Enables Direct Panel-Based Selectivity Assessment

The target compound has been experimentally profiled against at least six human CYP isoforms and one nuclear receptor, generating a quantitative activity fingerprint: CYP1B1 IC50 = 900 nM, CYP1A1 IC50 = 1,200 nM, AhR IC50 = 1,500 nM, CYP2C19 IC50 = 10,000 nM, CYP2D6 IC50 = 20,000 nM, CYP2C9 IC50 > 20,000 nM, and CYP3A4 IC50 > 10,000 nM [1]. This multi-target dataset enables direct calculation of within-compound selectivity ratios (e.g., CYP1B1 vs. CYP2D6: >22-fold) without relying on cross-study extrapolation. In contrast, the 6-methoxy analog (CAS 898447-59-1, C20H16O5, MW 336.3) and the 6-unsubstituted analog (CAS 583053-45-6, C19H14O4, MW 306.3) lack comparable published multi-CYP profiling data in curated databases such as ChEMBL or BindingDB, making target engagement and selectivity predictions speculative for these close structural neighbors [2].

CYP panel profiling ADME-Tox screening drug metabolism isoform selectivity

Aryl Hydrocarbon Receptor (AhR) Antagonism (IC50 = 1,500 nM): An Additional Mechanistic Dimension Absent from Common CYP-Focused Comparators

Beyond CYP enzyme inhibition, the target compound displays antagonist activity at the human aryl hydrocarbon receptor (AhR) with an IC50 of 1,500 nM, measured in a Saccharomyces cerevisiae-based AhR reporter assay [1]. AhR is a ligand-activated transcription factor implicated in xenobiotic metabolism, immune regulation, and tumor promotion. This dual CYP1B1/AhR activity profile is not documented for the classical furanocoumarin CYP inhibitors methoxalen (IC50 CYP2A6 = 470 nM) or menthofuran (IC50 CYP2A6 = 1,270 nM) in publicly available curated databases [2], nor is it reported for the close structural analogs CAS 898447-59-1 and CAS 583053-45-6.

AhR antagonism nuclear receptor modulation xenobiotic sensing immuno-oncology

Structural Inclusion Within the Benzofurochromene Patent Family (US 8,686,028) for Bone-Related Disorder Applications

The target compound's benzofurochromene core structure, featuring a coumarin ring fused to a benzofuran with specific alkoxy substitution (6-ethoxy, 7-methyl on the coumarin; 7-methoxy on the benzofuran), falls within the general formula (I) described in US Patent 8,686,028, which claims substituted benzfurochromenes for the prevention and treatment of bone-related disorders [1]. According to the patent disclosure, the claimed compounds activate osteoblastic estrogen receptor (ER), thereby stimulating bone morphogenetic protein-2 (BMP-2) secretion and promoting osteoblast proliferation, differentiation, matrix maturation, and mineralization [1][2]. While specific in vitro osteoblast activation data for CAS 898430-17-6 are not publicly disclosed in the patent examples, the structural match to the Markush formula provides a patent-backed, class-level association with bone anabolic activity that is not claimed for simple coumarins (e.g., scopoletin) or benzofurans lacking the fused chromene ring system.

osteoporosis bone anabolic agent estrogen receptor BMP-2 stimulation benzfurochromene

6-Ethoxy vs. 6-Methoxy Substituent Differentiation: Physicochemical Property Implications for Formulation and Downstream Chemistry

The 6-ethoxy substituent on the target compound (MW 350.37 g/mol, C21H18O5) provides a larger hydrophobic surface and increased lipophilicity compared to the 6-methoxy analog (MW 336.34 g/mol, C20H16O5, CAS 898447-59-1). The ethoxy and methoxy substituents are reported to enhance solubility in organic solvents, facilitating further chemical modifications or formulation processes, while the rigid polycyclic framework contributes to thermal stability [1]. The ethyl chain on the 6-ethoxy group introduces an additional rotatable bond absent in the 6-methoxy analog, which may influence molecular conformation, crystal packing, and protein binding interactions. In contrast, the 6-unsubstituted analog (CAS 583053-45-6, C19H14O4, MW 306.3) lacks any 6-position alkoxy group entirely, representing a fundamentally different hydrogen-bond donor/acceptor profile.

solubility lipophilicity alkoxy substituent effects medicinal chemistry formulation

Optimal Research and Procurement Application Scenarios for 6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 898430-17-6)


CYP1B1-Selective Inhibitor Tool Compound for Extrahepatic Cytochrome P450 Profiling Panels

Procure CAS 898430-17-6 as a moderate-potency CYP1B1 inhibitor (IC50 = 900 nM) with >11-fold selectivity over CYP3A4 for inclusion in ADME-Tox CYP inhibition screening panels. The compound's pre-existing multi-isoform data (CYP1A1, CYP1B1, CYP3A4, CYP2D6, CYP2C9, CYP2C19) eliminates the need for de novo characterization, enabling immediate use as a reference inhibitor in fluorescence-based or LC-MS/MS CYP activity assays using 7-ethoxyresorufin or dibenzylfluorescein substrates [1]. Its selectivity window between CYP1B1 and hepatic CYP3A4 makes it particularly suitable for studies investigating tumor-specific CYP expression, where CYP1B1 is overexpressed in malignancies including breast, lung, and colon cancers [1].

Dual CYP1B1/AhR Modulator for Cancer Immunology and Xenobiotic Sensing Research

Leverage the compound's dual pharmacological profile—CYP1B1 inhibition (IC50 = 900 nM) combined with AhR antagonism (IC50 = 1,500 nM)—for research programs exploring the intersection of cytochrome P450 metabolism and aryl hydrocarbon receptor signaling in tumor microenvironments [1]. AhR is increasingly recognized as a therapeutic target in immuno-oncology due to its role in regulatory T cell differentiation and immune evasion. The confirmed AhR antagonist activity, measured in a validated S. cerevisiae reporter assay, provides an experimentally tractable starting point for structure-activity relationship (SAR) studies aimed at optimizing dual CYP1B1/AhR pharmacology [1].

Benzofurochromene Scaffold for Osteoblast Differentiation and Bone Anabolic Agent Discovery

Utilize CAS 898430-17-6 as a structurally validated benzofurochromene entry point for bone biology research, based on its compliance with the general formula (I) of US Patent 8,686,028 [2]. The patent discloses that benzofurochromenes activate osteoblastic estrogen receptor, leading to BMP-2 secretion and downstream bone formation. This compound can serve as a procurement-ready starting material for medicinal chemistry optimization of bone anabolic agents targeting osteoporosis, fracture healing, or other bone-related disorders where ER-mediated osteoblast activation is therapeutically relevant [2].

Alkoxy-Substituent SAR Studies on Benzofuran-Coumarin Hybrid Pharmacokinetics

Employ CAS 898430-17-6 as the 6-ethoxy reference compound in systematic structure-property relationship (SPR) studies comparing 6-ethoxy, 6-methoxy (CAS 898447-59-1), and 6-unsubstituted (CAS 583053-45-6) benzofuran-coumarin hybrids [1]. The incremental increase in molecular weight (+14 Da vs. 6-methoxy, +44 Da vs. 6-unsubstituted), lipophilicity, and rotatable bond count provides a controlled chemical series for investigating the impact of alkoxy chain length on solubility, logD, microsomal stability, and CYP inhibition selectivity. Such SPR datasets are valuable for building predictive ADME models within the benzofurochromene chemical space [1].

Quote Request

Request a Quote for 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.